molecular formula C8H10BNO4 B1426550 4-Carbamoyl-2-methoxyphenylboronic acid CAS No. 1451392-06-5

4-Carbamoyl-2-methoxyphenylboronic acid

Cat. No. B1426550
CAS RN: 1451392-06-5
M. Wt: 194.98 g/mol
InChI Key: KQDWCRHVPXXVNU-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-methoxyphenylboronic acid, also known as CPMBA, is an organic compound with the chemical formula C8H10BNO4 . It has a molecular weight of 194.98 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BNO4/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H2,10,11) .


Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a storage temperature of 2-8°C .

Scientific Research Applications

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, play a crucial role in forming supramolecular assemblies. These assemblies are structured through hydrogen bonds between hetero N-atoms and –B(OH)2, leading to the formation of cyclic hydrogen bonding dimers in the crystal structure of these compounds (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Mechanisms

The fluorescence quenching mechanisms of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been explored. These studies involve steady state fluorescence measurements and analyze the quenching using Stern-Volmer kinetics, providing insights into the static quenching mechanisms and the influence of various quenching parameters (Geethanjali, Nagaraja, & Melavanki, 2015).

Nanomaterial Characterization

4-Carbamoyl-2-methoxyphenylboronic acid derivatives have been used to immobilize chiral 1,1′-bis-2-naphthol (BINOL) derivatives onto surfaces like multiwalled carbon nanotubes. This immobilization assists in the characterization of hybrid nanomaterials and maintains the chemical and electronic integrity of the chiral BINOL ligand after immobilization (Monteiro et al., 2015).

Spectroscopic Studies and Structural Analysis

Derivatives of this compound have been examined using spectroscopic methods like FT-IR and Raman. These studies help in determining the molecular structure, identifying characteristic frequencies, and understanding the role of intermolecular hydrogen bonding in the structural formation of these compounds (Dikmen & Alver, 2021).

Catalytic Applications

This compound and its derivatives are used in catalytic applications like the enantioselective addition of arylboronic acids to N-Boc imines, showing high enantioselectivities and shedding light on the influence of steric and electronic properties of arylboronic acids on catalytic activity (Nakagawa, Rech, Sindelar, & Ellman, 2007).

Safety and Hazards

The compound is considered hazardous and carries the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

Future Directions

Boronic acids, including 4-Carbamoyl-2-methoxyphenylboronic acid, have a wide range of applications in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . Future research may focus on developing more efficient synthesis methods and exploring new applications for these versatile compounds.

properties

IUPAC Name

(4-carbamoyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDWCRHVPXXVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234756
Record name B-[4-(Aminocarbonyl)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1451392-06-5
Record name B-[4-(Aminocarbonyl)-2-methoxyphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(Aminocarbonyl)-2-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carbamoyl-2-methoxyphenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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